molecular formula C9H13BClNO3 B1522740 (6-Butoxy-5-chloropyridin-3-yl)boronic acid CAS No. 1150114-71-8

(6-Butoxy-5-chloropyridin-3-yl)boronic acid

Cat. No.: B1522740
CAS No.: 1150114-71-8
M. Wt: 229.47 g/mol
InChI Key: SNLDPMRPXWIYLD-UHFFFAOYSA-N
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Description

“(6-Butoxy-5-chloropyridin-3-yl)boronic acid” is a boronic acid derivative with the chemical formula C9H13BClNO3 . It is a white to pale-yellow powder that is sparingly soluble in water and organic solvents. This compound belongs to the class of boronic acid derivatives and is widely used as a building block for the synthesis of various biologically active compounds.


Synthesis Analysis

This compound is synthesized by reacting 5-chloro-3-pyridylboronic acid with n-butyl alcohol in the presence of a catalytic amount of sulfuric acid. The reaction is carried out under reflux conditions for several hours to yield "this compound".


Molecular Structure Analysis

The molecular weight of this compound is 229.47 g/mol . The InChI Key is SNLDPMRPXWIYLD-UHFFFAOYSA-N . The molecular formula is C9H13BClNO3 .


Chemical Reactions Analysis

Boronic acid derivatives like “this compound” are highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura coupling reactions . Protodeboronation of boronic esters is also a significant transformation .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 229.47 g/mol, and its melting point is reported to be in the range of 110-115°C. It has a low solubility in water and organic solvents, including ethanol, methanol, and acetone. This compound is stable in neutral and acidic media but hydrolyzes in alkaline conditions.

Scientific Research Applications

  • Synthesis and Catalysis :

    • (6-Butoxy-5-chloropyridin-3-yl)boronic acid derivatives have been synthesized and used in Suzuki cross-coupling reactions. These compounds are prepared via halogen–metal exchange and are useful in generating new pyridine libraries (Bouillon et al., 2003).
    • The use of similar boronic acids in Suzuki–Miyaura cross-coupling reactions has been explored for synthesizing functionalized heteroarylpyridine derivatives (Smith et al., 2008).
  • Chemical Reactivity and Mechanism :

    • Studies on boranes with ruthenium pincer complexes reveal significant insights into the dehydrogenative addition of the borane B–H bond across metal centers. Such research aids in understanding the reaction pathways of boronic reagents with organometallic systems, which is crucial for advancements in chemical catalysis (Anaby et al., 2014).
  • Sensing and Detection :

    • Boronic acids, including this compound derivatives, have applications in the development of selective fluorescent chemosensors. These sensors are used for detecting carbohydrates, dopamine, fluoride, copper ions, mercury ions, and hydrogen peroxide (Huang et al., 2012).
  • Biomaterials and Biomedical Applications :

    • Boronic acid polymers, potentially including derivatives of this compound, have shown promise in various biomedical applications such as HIV treatment, obesity, diabetes, and cancer treatment. These polymers are valuable due to their unique reactivity and responsive nature (Cambre & Sumerlin, 2011).
  • Material Science :

    • The addition of aromatic boronic acid derivatives to epoxy resin has been investigated for enhancing flame retardancy. Studies show a synergistic effect when combined with magnesium hydroxide, leading to improved thermal stability and flame retardant properties (Tie et al., 2016).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Mechanism of Action

Properties

IUPAC Name

(6-butoxy-5-chloropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BClNO3/c1-2-3-4-15-9-8(11)5-7(6-12-9)10(13)14/h5-6,13-14H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLDPMRPXWIYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OCCCC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675118
Record name (6-Butoxy-5-chloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-71-8
Record name (6-Butoxy-5-chloropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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